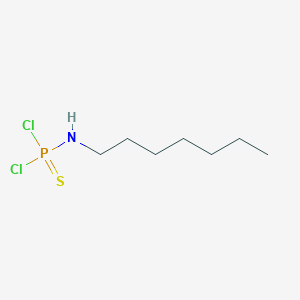![molecular formula C26H16 B14746893 Naphtho[2,1-a]naphthacene CAS No. 220-82-6](/img/structure/B14746893.png)
Naphtho[2,1-a]naphthacene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[2,1-a]naphthacene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-naphthol derivatives, which undergo cyclization reactions to form the desired polycyclic structure . The reaction conditions often involve high temperatures and the presence of catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using commercially available precursors. The process is optimized to ensure high yield and purity of the final product, often employing advanced techniques such as gas chromatography for purification .
化学反応の分析
Types of Reactions: Naphtho[2,1-a]naphthacene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s aromatic nature and the presence of multiple reactive sites.
Common Reagents and Conditions:
Major Products:
科学的研究の応用
Naphtho[2,1-a]naphthacene has been extensively studied for its applications in various scientific fields:
作用機序
The mechanism by which Naphtho[2,1-a]naphthacene exerts its effects involves its interaction with molecular targets and pathways. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes . Additionally, its redox properties enable it to participate in electron transfer reactions, influencing various biochemical pathways .
類似化合物との比較
Naphtho[2,3-a]pyrene: Another polycyclic aromatic hydrocarbon with a similar structure but different reactivity and applications.
Naphtho[2,1,8-qra]naphthacene:
Uniqueness: Its ability to undergo a wide range of chemical reactions and its promising applications in various scientific fields highlight its significance .
特性
CAS番号 |
220-82-6 |
|---|---|
分子式 |
C26H16 |
分子量 |
328.4 g/mol |
IUPAC名 |
hexacyclo[12.12.0.02,11.05,10.016,25.018,23]hexacosa-1(26),2(11),3,5,7,9,12,14,16,18,20,22,24-tridecaene |
InChI |
InChI=1S/C26H16/c1-2-7-19-14-22-16-26-20(15-21(22)13-18(19)6-1)10-12-24-23-8-4-3-5-17(23)9-11-25(24)26/h1-16H |
InChIキー |
AFVMDRFUJONSCM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=CC5=CC6=CC=CC=C6C=C5C=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B14746815.png)
![N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide](/img/structure/B14746823.png)






![4-[(E)-(3-Chloro-2-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746874.png)



![4-[(4-{[4-(2,5-Dimethyl-1h-pyrrol-1-yl)phenyl]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B14746887.png)
![[(2S,5R)-2-[5-(3-aminopropyl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B14746901.png)
